molecular formula C14H10N2O2 B1654437 p-(5-Phenyl-1,3,4-oxadiazole-2-yl)phenol CAS No. 23133-34-8

p-(5-Phenyl-1,3,4-oxadiazole-2-yl)phenol

Cat. No.: B1654437
CAS No.: 23133-34-8
M. Wt: 238.24 g/mol
InChI Key: NEIGDUNVPSHESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-(5-Phenyl-1,3,4-oxadiazole-2-yl)phenol is a high-purity chemical compound designed for research and development applications. This molecule features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure serves as a key intermediate for constructing more complex molecules, particularly in pharmaceutical discovery. Key Research Applications: - Anticancer Agent Development: Derivatives of the 1,3,4-oxadiazole scaffold have demonstrated significant cytotoxicity against various human cancer cell lines, including lung carcinoma (A549) and glioblastoma (U87, T98G) . These compounds often exhibit their antiproliferative effects through the inhibition of critical cancer biological targets such as thymidylate synthase, topoisomerase II, and telomerase . - Antimicrobial Research: 1,3,4-Oxadiazole derivatives show promising growth inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . The phenolic moiety in this compound can be further functionalized to enhance these properties. - Fluorescent Probe and Sensor Development: Substituted 1,3,4-oxadiazoles are recognized for their photophysical properties . Researchers utilize similar structures in the design of pH-responsive probes, which can exhibit colorimetric and fluorescence changes useful for monitoring cellular environments like lysosomal pH . Mechanism of Action: The biological activity of 1,3,4-oxadiazole derivatives is attributed to their ability to interact with multiple enzymatic targets and nucleic acids . They can act as enzyme inhibitors, disrupting vital pathways in cancer cells and microorganisms. Furthermore, the oxadiazole ring can act as a bioisostere for carboxylic acids and esters, influencing the drug-like properties of the resulting molecules . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23133-34-8

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol

InChI

InChI=1S/C14H10N2O2/c17-12-8-6-11(7-9-12)14-16-15-13(18-14)10-4-2-1-3-5-10/h1-9,17H

InChI Key

NEIGDUNVPSHESZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of P 5 Phenyl 1,3,4 Oxadiazole 2 Yl Phenol and Analogues

Established Reaction Pathways for 1,3,4-Oxadiazole (B1194373) Ring Formation

The construction of the 1,3,4-oxadiazole core is a well-documented area of heterocyclic chemistry, with several reliable methods available for its synthesis. These pathways typically involve the formation of a key diacylhydrazine intermediate, which then undergoes cyclization.

Cyclization of Diacylhydrazines using Dehydrating Agents

One of the most common and established methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.govrsc.org This reaction is facilitated by a wide range of dehydrating agents. To synthesize an asymmetrical oxadiazole like p-(5-phenyl-1,3,4-oxadiazole-2-yl)phenol, one would start with a precursor such as N'-benzoyl-4-hydroxybenzohydrazide.

Commonly employed dehydrating agents include:

Phosphorus oxychloride (POCl₃) : A widely used and effective reagent for this transformation. nih.govnih.govnih.gov

Thionyl chloride (SOCl₂) nih.govrsc.org

Phosphorus pentoxide (P₂O₅) nih.govrsc.org

Polyphosphoric acid (PPA) nih.govrsc.org

Triflic anhydride (B1165640) nih.gov

Burgess reagent rsc.org

The general mechanism involves the activation of the carbonyl oxygen atoms by the dehydrating agent, followed by an intramolecular nucleophilic attack by the other carbonyl oxygen and subsequent elimination of water to form the stable aromatic oxadiazole ring. For instance, new 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols have been synthesized by reacting 3,5-di-tert-butyl-4-hydroxybenzoic acid with various aryl acid hydrazides in the presence of phosphorus oxychloride. nih.gov

Table 1: Common Dehydrating Agents for 1,2-Diacylhydrazine Cyclization

Dehydrating AgentChemical FormulaTypical ConditionsReference
Phosphorus OxychloridePOCl₃Reflux nih.govnih.gov
Thionyl ChlorideSOCl₂Varies rsc.org
Phosphorus PentoxideP₂O₅Heating nih.govrsc.org
Polyphosphoric AcidPPAHeating nih.gov
Sulfuric AcidH₂SO₄Varies rsc.org

Reactions of Acid Hydrazides with Acid Chlorides or Carboxylic Acids

A highly versatile approach to unsymmetrical 1,3,4-oxadiazoles involves a one-pot reaction of an acid hydrazide with a carboxylic acid or its more reactive derivative, an acid chloride. nih.gov This method avoids the need to isolate the diacylhydrazine intermediate. For the synthesis of this compound, this could involve reacting 4-hydroxybenzohydrazide with benzoyl chloride or benzohydrazide (B10538) with 4-hydroxybenzoic acid.

When using a carboxylic acid, a dehydrating agent such as phosphorus oxychloride is typically required to facilitate the condensation and subsequent cyclization. nih.gov For example, reacting various benzoic acid derivatives with a carboxylic acid hydrazide in the presence of POCl₃ has been shown to produce 1,3,4-oxadiazole derivatives with yields ranging from 8% to 70%. nih.gov Similarly, the reaction between p-nitrophenylacetic acid hydrazide and benzoyl chloride under forcing conditions, such as heating with P₂O₅, can produce the diacylhydrazine and promote its simultaneous cyclization to the corresponding 2,5-disubstituted oxadiazole. rsc.org

Ultrasound-Assisted Synthetic Approaches to 1,3,4-Oxadiazole Derivatives

In line with the principles of green chemistry, ultrasound irradiation has emerged as an efficient technique for promoting chemical reactions. Ultrasound-assisted synthesis often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. icmpp.roresearchgate.net

This technique has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives. For instance, 5-substituted 1,3,4-oxadiazol-2-amines have been efficiently produced in high yields (81-93%) from the reaction of hydrazides and cyanogen (B1215507) bromide under ultrasonic irradiation. mdpi.comnih.gov Another green approach involves the ultrasound-assisted reaction of aryl hydrazides with carbon disulfide in a few drops of DMF, without any acid or base catalyst, to produce 5-substituted 1,3,4-oxadiazole-2-thiols in good to excellent yields. researchgate.net The use of ultrasound can significantly accelerate the formation of the oxadiazole ring, making it an attractive alternative to traditional synthetic protocols. icmpp.ro

Advanced Synthetic Strategies for Functionalized 1,3,4-Oxadiazole Scaffolds

Beyond the initial formation of the oxadiazole ring, advanced synthetic strategies are employed to introduce diverse functionalities, enabling the fine-tuning of the molecule's properties. These methods include metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds, as well as derivatization of existing functional groups.

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from simpler precursors. For analogues of this compound, these reactions can be used to modify the phenyl rings attached to the oxadiazole core.

C-C Bond Formation: The Suzuki cross-coupling reaction, which typically involves a palladium catalyst to couple an organoboron compound with an organic halide, is a prominent method for forming C-C bonds. nih.gov This strategy has been used to synthesize novel quinazolinylphenyl-1,3,4-oxadiazole derivatives. nih.gov The methodology involved coupling bromine-substituted quinazolines with a boronic acid pinacol (B44631) ester of 2,5-diphenyl-1,3,4-oxadiazole (B188118), catalyzed by [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). nih.gov Such reactions allow for the connection of the oxadiazole scaffold to other complex heterocyclic systems. Copper-catalyzed reactions have also been employed for the direct C-H functionalization of 1,3,4-oxadiazoles, for example, in the cross-coupling with N-tosylhydrazones to form benzylated oxadiazoles (B1248032). nih.gov

C-N Bond Formation: The construction of C-N bonds via cross-coupling reactions is crucial for synthesizing molecules with potential biological activity. rsc.org Palladium-catalyzed N-arylation reactions (Buchwald-Hartwig amination) are a cornerstone of C-N bond formation. While direct application on the oxadiazole ring itself is less common, this chemistry can be applied to halo-substituted aryl groups attached to the oxadiazole core. Furthermore, copper-catalyzed methods have been developed for the direct oxidative C-H amination of related azole heterocycles like benzoxazoles, using primary amines.

Table 2: Examples of Metal-Catalyzed Cross-Coupling on Oxadiazole Analogues

Reaction TypeCatalyst/ReagentsBond FormedApplication ExampleReference
Suzuki CouplingPd(dppf)Cl₂, Na₂CO₃, Boronic EsterC-CSynthesis of quinazolinylphenyl-1,3,4-oxadiazoles nih.gov
Direct BenzylationCu-catalyst, N-tosylhydrazonesC-CBenzylation of aryl-substituted 1,3,4-oxadiazoles nih.gov

Derivatization at the Phenolic Hydroxyl Group for Tailored Functionality

The phenolic hydroxyl group in this compound is a prime site for chemical modification to alter the compound's physicochemical and biological properties. Classical derivatization strategies for phenols include acylation, alkylation (etherification), and phosphorylation. nih.gov

Alkylation/Etherification: The hydroxyl group can be converted into an ether linkage. For example, in the synthesis of novel 1,3,4-oxadiazole derivatives with potential biological activity, phenolic intermediates were reacted with epibromohydrin (B142927) using a base like sodium hydride (NaH) in THF to form alkyl aryl ethers via Williamson ether synthesis. rsc.org This introduces a reactive epoxide ring that can be further functionalized.

Acylation/Esterification: The formation of esters from the phenolic hydroxyl group is another common strategy. This can be achieved by reacting the phenol (B47542) with an acid chloride or anhydride in the presence of a base. This modification can serve to protect the hydroxyl group or to introduce a new functional moiety. For instance, the derivatization of natural phenols through acylation is often used to design prodrugs with improved bioavailability. nih.gov

These derivatization reactions allow for the introduction of a wide array of functional groups, enabling the creation of libraries of compounds for screening in drug discovery or for developing materials with specific optical or electronic properties. The choice of derivatization strategy depends on the desired final properties of the molecule.

Introduction of Diverse Aromatic and Heteroaromatic Substituents

The functionalization of the this compound scaffold with a wide array of aromatic and heteroaromatic substituents is a key strategy to modulate its chemical and physical properties. This is often achieved through the cyclization of precursors bearing the desired substituents or by post-synthetic modifications.

One common approach involves the reaction of a substituted aromatic or heteroaromatic acid hydrazide with a corresponding aromatic acid in the presence of a dehydrating agent. For instance, a series of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols were synthesized by reacting various aryl hydrazides with 3,5-di-tert-butyl-4-hydroxybenzoic acid using phosphorus oxychloride (POCl₃) as the dehydrating agent. tubitak.gov.trnih.gov This method allows for the introduction of different aryl groups at the 5-position of the oxadiazole ring, with yields ranging from 60% to 83% depending on the nature of the aryl substituent. tubitak.gov.trnih.gov

Another versatile method is the one-pot synthesis-functionalization strategy. This approach allows for the streamlined creation of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides. nih.govacs.org The reaction proceeds in two stages: first, the formation of a monosubstituted 1,3,4-oxadiazole, followed by a copper-catalyzed C-H arylation. nih.govacs.org This methodology is tolerant of a wide range of functional groups on both the carboxylic acid and the aryl iodide, including electron-donating and electron-withdrawing groups, as well as heteroaromatic systems. nih.govacs.org For example, the reaction of 4-fluorobenzoic acid with iodobenzene (B50100) under optimized conditions yielded 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) in 78% isolated yield. nih.gov

The introduction of heteroaromatic substituents has also been successfully achieved. For instance, the synthesis of 3-(5-substituted- tubitak.gov.trnih.govresearchgate.netoxadiazol-2-yl)-1H-indazoles was accomplished by reacting 1H-indazole-3-carboxylic acid hydrazide with various substituted benzoic acids in the presence of phosphorus oxychloride. researchgate.net Furthermore, a one-pot synthesis of 1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-cyclobutanols from N-isocyaniminotriphenylphosphorane, cyclobutanone, and aromatic or heteroaromatic carboxylic acids has been reported, demonstrating the versatility of this approach for incorporating diverse cyclic moieties. tubitak.gov.tr

The following table summarizes various synthetic methods for introducing aromatic and heteroaromatic substituents onto the 1,3,4-oxadiazole core, including the specific compound this compound where applicable.

Table 1: Synthetic Methodologies for Aromatic and Heteroaromatic Substituted 1,3,4-Oxadiazole Analogues

Starting MaterialsReagents and ConditionsProductYield (%)
3,5-di-tert-butyl-4-hydroxybenzoic acid and various aryl hydrazidesPOCl₃, reflux2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols60-83
4-Fluorobenzoic acid and Iodobenzene1) NIITP, dioxane, 80 °C, 3 h; 2) CuI, 1,10-Phen, Cs₂CO₃, dioxane, 110 °C, 16 h2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole78
4-Bromobenzoic acid and 1-Iodo-4-methoxybenzene1) NIITP, dioxane, 80 °C, 3 h; 2) CuI, 1,10-Phen, Cs₂CO₃, dioxane, 110 °C, 16 h2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole68
1H-Indazole-3-carboxylic acid hydrazide and substituted benzoic acidsPOCl₃, reflux3-(5-Substituted- tubitak.gov.trnih.govresearchgate.netoxadiazol-2-yl)-1H-indazoleGood
Aromatic/Heteroaromatic carboxylic acids, Cyclobutanone, and N-isocyaniminotriphenylphosphoraneRoom temperature, neutral conditions1-(5-Aryl/Heteroaryl-1,3,4-oxadiazol-2-yl)-1-cyclobutanol derivativesHigh
Carboxylic acids and ThiosemicarbazidesEDC·HCl, DCM, room temperature2-Amino-5-substituted-1,3,4-oxadiazolesModerate to Good

Yields are as reported in the cited literature and may vary based on specific substrates and reaction scales.

Isolation and Purification Techniques for Complex Oxadiazole Derivatives

The isolation and purification of complex oxadiazole derivatives, such as this compound and its analogues, are critical steps to obtain compounds of high purity for subsequent characterization and application. The choice of purification technique is largely dependent on the physical and chemical properties of the target compound and its impurities. The most commonly employed methods are recrystallization and column chromatography. nih.govresearchgate.net

Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. For phenolic oxadiazole derivatives, which possess both polar (hydroxyl) and non-polar (aromatic rings) functionalities, a mixture of solvents is often required. For example, 2,6-di-tert-butyl-4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)phenol was recrystallized from an ethyl acetate-methanol (1:1) mixture, while the 3,4-dichlorophenyl analogue was purified by recrystallization from benzene. nih.gov Other commonly used solvents for the recrystallization of oxadiazole derivatives include ethanol, methanol, and mixtures like benzene/hexane (B92381). rochester.edu The general principle involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities dissolved in the mother liquor.

Column chromatography is a powerful purification technique for separating complex mixtures based on the differential adsorption of compounds to a stationary phase. For oxadiazole derivatives, silica (B1680970) gel is the most common stationary phase. The choice of the mobile phase (eluent) is crucial and is typically determined by thin-layer chromatography (TLC) analysis. A solvent system that provides good separation of the target compound from its impurities on a TLC plate is then scaled up for column chromatography.

For relatively non-polar oxadiazole derivatives, a mixture of a non-polar solvent like hexane or pentane (B18724) with a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) is often effective. For instance, in a one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, the products were purified by flash column chromatography (FCC) using a mixture of diethyl ether and pentane as the eluent. nih.govresearchgate.net

For more polar oxadiazole derivatives, including those with phenolic groups or other heteroatoms, a more polar eluent system is required. Gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often employed to achieve better resolution. For example, the purification of highly polar oxadiazole reaction mixtures has been successfully achieved using a gradient of ethyl acetate in cyclohexane (B81311), starting with a low percentage of the more polar solvent. nih.gov Another example involves the purification of crude products using a mixture of hexane and ethyl acetate (9:1) as the mobile phase. rochester.edu The fractions are collected and analyzed by TLC to identify and combine those containing the pure product.

The following table provides examples of purification techniques used for various oxadiazole derivatives.

Table 2: Isolation and Purification Techniques for Oxadiazole Derivatives

Compound TypePurification MethodStationary Phase (for Chromatography)Mobile Phase / Solvent System
2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenolsRecrystallizationNot ApplicableEthyl acetate-methanol (1:1) or Benzene
2,5-Disubstituted 1,3,4-oxadiazolesFlash Column ChromatographySilica GelDiethyl ether/Pentane
2-(2-arylethenyl)-1,3,4-oxadiazole derivativesColumn ChromatographySilica GelBenzene:Ethyl acetate (3:1)
N,N'-diacylhydrazine-derived 1,3,4-oxadiazolesColumn ChromatographySilica GelHexane:Ethyl acetate (9:1)
Highly polar oxadiazole derivativesGradient Column ChromatographySilica GelEthyl acetate in Cyclohexane (gradient, e.g., starting at 3%)

Computational and Theoretical Chemistry Studies of P 5 Phenyl 1,3,4 Oxadiazole 2 Yl Phenol Systems

Quantum Mechanical Investigations of Electronic and Geometrical Structures

Quantum mechanical calculations are fundamental to elucidating the geometric and electronic characteristics of p-(5-Phenyl-1,3,4-oxadiazole-2-yl)phenol. These studies provide a detailed picture of the molecule's electron distribution, orbital energies, and the inherent stability of its core heterocyclic structure.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. kbhgroup.in For systems similar to this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the optimized molecular geometry in the ground state. kbhgroup.inajchem-a.com These calculations yield key structural parameters such as bond lengths and angles. For instance, in a study on the related 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), the molecular structure was found to be nearly planar, a common feature in such conjugated systems. ajchem-a.comresearchgate.net

Time-Dependent DFT (TD-DFT) extends these principles to study the molecule's excited states. semanticscholar.org This method is essential for understanding the electronic transitions that govern how the molecule interacts with light. researchgate.net By calculating the excited-state properties, TD-DFT can predict absorption and emission spectra, providing insights into the photophysical behavior of the compound. semanticscholar.orgresearchgate.net These theoretical investigations are crucial for validating experimental findings and for designing molecules with specific optical properties. semanticscholar.org

HOMO-LUMO Gap Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity and electronic property analysis. imperial.ac.ukacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. oaji.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and electrical transport properties. ajchem-a.comresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net DFT calculations are routinely used to compute the energies of these frontier orbitals. For a closely related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large gap indicates good kinetic stability. ajchem-a.com The distribution of the HOMO and LUMO across the molecule's framework reveals the regions most involved in electron donation and acceptance, respectively. researchgate.net

Calculated Frontier Orbital Energies for a 1,3,4-Oxadiazole (B1194373) Analogue
ParameterEnergy (eV)
HOMO-6.5743
LUMO-2.0928
Energy Gap (ΔE)4.4815

Data sourced from a DFT/B3LYP/6-311++G(d,p) study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Aromaticity Assessment and Stability Studies of Oxadiazole Isomers

The 1,3,4-oxadiazole ring is the central heterocyclic core of the title compound. Oxadiazole exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. scirp.org Computational studies have been performed to determine the relative stabilities and aromaticity of these isomers. scirp.orgscirp.org

Using DFT calculations at the B3LYP/6-311+G** level, studies have shown that the 1,3,4-oxadiazole isomer is the most stable among the four. scirp.orgscirp.org The stability of these isomers is directly linked to their aromatic character. scirp.org A common method for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS), where a negative value at the center of the ring indicates aromaticity. scirp.orgscirp.org Calculations have confirmed that all oxadiazole isomers are aromatic, as they all possess negative NICS values. scirp.orgscirp.org The superior stability of the 1,3,4-isomer makes it a prevalent structural motif in various chemical applications. researchgate.net

Relative Stability and Aromaticity of Oxadiazole Isomers
IsomerRelative Stability OrderAromaticity (NICS value)
1,3,4-Oxadiazole1 (Most Stable)Aromatic (Negative NICS)
1,2,4-Oxadiazole2Aromatic (Negative NICS)
1,2,5-Oxadiazole3Aromatic (Negative NICS)
1,2,3-Oxadiazole4 (Least Stable)Aromatic (Negative NICS)

Data based on quantum mechanics computations. scirp.orgscirp.org

Molecular Modeling for Optoelectronic and Charge Transport Properties

Molecular modeling extends beyond static electronic structures to predict dynamic properties relevant to the performance of organic materials in electronic devices. For this compound, this involves assessing its ability to transport charge and its interaction with light, which are key to its potential use in applications like organic light-emitting diodes (OLEDs) or sensors.

Reorganization Energies and Injection Barriers Determination

In the context of devices like dye-sensitized solar cells (DSSCs), the electron injection barrier is another critical factor. researchgate.net This barrier is related to the alignment of the dye's LUMO level with the conduction band of a semiconductor (like TiO₂). For efficient electron injection to occur, the LUMO of the sensitizer (B1316253) molecule must be higher in energy than the semiconductor's conduction band edge. researchgate.net Computational studies on related 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) derivatives have shown that their LUMO levels are suitably positioned for effective electron transfer to TiO₂, indicating their potential as good photosensitizers. researchgate.net

Prediction of Absorption and Emission Wavelengths

The photophysical properties of a molecule, specifically its absorption and emission wavelengths, determine its color and fluorescence characteristics. TD-DFT calculations are the primary theoretical tool for predicting these properties by simulating the electronic transitions between the ground and excited states. researchgate.net

For derivatives of 1,3,4-oxadiazole, absorption maxima are typically observed in the ultraviolet region. nih.govresearchgate.net For instance, photophysical studies of a complex molecule containing the p-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl moiety reported an intensive absorption maximum around 300 nm. mdpi.com Upon excitation at this wavelength, the compound exhibited strong fluorescence with emission observed in the 325 to 425 nm range. mdpi.com Similarly, studies on other phenyl-substituted 1,3,4-oxadiazoles show absorption peaks in the 300-360 nm range. researchgate.netmdpi.com The agreement between TD-DFT predictions and experimental UV-Vis spectra provides confidence in the computational models and allows for the a priori design of molecules with tailored photophysical responses. nih.gov

Photophysical Data for a Related 1,3,4-Oxadiazole Derivative
PropertyWavelength Range (nm)
Absorption Maximum (λabs)~300
Emission Range (λem)325 - 425

Data for a complex fluorophore containing the (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl) moiety. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are pivotal in understanding the therapeutic potential of 1,3,4-oxadiazole derivatives. These techniques provide insights into how these molecules interact with biological targets at a molecular level, guiding the design of more potent and selective agents.

Molecular docking studies have been instrumental in elucidating the binding modes of this compound and its related structures with various protein targets. These simulations predict the preferred orientation of the ligand within the active site of a receptor and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

For instance, studies on derivatives like 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole (Hppo) have demonstrated significant interactions with proteins in apoptotic pathways. researchgate.net Docking analyses have shown that the oxadiazole core and its substituents can form crucial bonds with amino acid residues in the active sites of enzymes like cyclooxygenase (COX), cyclin-dependent kinase 2 (CDK-2), and carbonic anhydrase II. nih.govnih.govresearchgate.net

In a study involving carbonic anhydrase II, oxadiazole analogues were found to fit neatly at the entrance of the enzyme's active site, forming hydrogen bonds with key residues such as Thr199, Thr200, and Gln92. nih.gov Similarly, docking simulations of novel 1,3,4-oxadiazole derivatives into the active site of the GABAA/benzodiazepine receptor model (α1β2γ2) revealed proper interactions, with affinities often exceeding that of diazepam. nih.gov Other research has explored the binding of oxadiazole compounds to targets like E. coli biotin (B1667282) carboxylase and S. aureus biotin protein ligase, indicating that the introduction of the 1,3,4-oxadiazole ring enhances binding and potential antimicrobial activity. rdd.edu.iq

The specific interactions often involve the phenolic hydroxyl group acting as a hydrogen bond donor or acceptor, the nitrogen atoms of the oxadiazole ring forming hydrogen bonds, and the phenyl rings engaging in π-π stacking or hydrophobic interactions with the receptor's amino acid residues. researchgate.netnih.gov

Table 1: Summary of Molecular Docking Interactions for 1,3,4-Oxadiazole Derivatives

Derivative ClassTarget ProteinKey Interacting ResiduesPredicted Activity
5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazoleApoptotic Pathway ProteinsNot specifiedAnticancer researchgate.net
3-phenyl-β-alanine 1,3,4-oxadiazole hybridsCarbonic Anhydrase-IIThr199, Thr200, Gln92Enzyme Inhibition nih.gov
2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazolesGABAA Receptor (α1β2γ2)Not specifiedBenzodiazepine Agonist nih.gov
Thiazolidine-dione-1,3,4-oxadiazole hybridsThymidylate Synthase (TS)Not specifiedAnticancer nih.gov
Pyridine-oxadiazole-oxazepine hybridsE-Coli Biotin CarboxylaseNot specifiedAntibacterial rdd.edu.iq

QSAR analysis establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,3,4-oxadiazole systems, QSAR studies have been employed to identify the key physicochemical and structural properties that govern their therapeutic effects. nih.gov

Research on various 1,3,4-oxadiazole derivatives has led to the development of predictive 2D and 3D-QSAR models. neuroquantology.com These models have highlighted the importance of descriptors such as hydrophobicity, steric parameters, and electrostatic fields in determining the biological activity of these compounds. neuroquantology.com For example, a QSAR study on 2-(ω-chloro substituted amino)-5-(p-chlorophenyl)-1,3,4-oxadiazoles confirmed that hydrophobicity, along with electrostatic and steric effects, significantly contributes to their antioxidant activity. neuroquantology.com

In the context of antibacterial agents, QSAR analysis of 1,3,4-oxadiazole derivatives has generated predictive models that correlate structural features with activity against various microbial strains. nih.gov These models help in designing new derivatives with potentially enhanced efficacy. Methodologies like multiple linear regression (MLR), non-linear regression, and artificial neural networks (ANN) are commonly used to build these QSAR models, providing a robust framework for predicting the activity of newly designed compounds. researchgate.net

Table 2: Key Findings from QSAR Studies on 1,3,4-Oxadiazole Derivatives

Studied ActivityKey FindingsModel Type
AntioxidantHydrophobicity, electrostatic, and steric effects are crucial for activity.2D & 3D-QSAR neuroquantology.com
AntibacterialPhysicochemical and structural properties were successfully correlated to generate sound predictive models.Multiple Regression Analysis nih.gov
AntileishmanialModels were developed using statistical tools to interpret and predict activity, aiding in the design of new compounds.MLR, RNLM, ANN researchgate.net

Thermochemical Calculations and Unimolecular Decomposition Pathways

The thermal stability of the 1,3,4-oxadiazole ring is a significant property, contributing to its utility in various applications, including the development of thermo-resistant materials. researchgate.net Theoretical and experimental studies, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to investigate the thermochemical properties and decomposition pathways of these compounds. researchgate.netnanobioletters.com

The 1,3,4-oxadiazole ring itself is thermally stable, and this stability is often enhanced by aryl substitutions. rroij.com Studies on polymers containing the 2,5-diphenyl- researchgate.netnih.govnahrainuniv.edu.iq-oxadiazole structure have shown high thermo-oxidative stability, with decomposition temperatures often exceeding 380°C. researchgate.net The decomposition process for such polymers is typically severe and corresponds to the breakdown of the polymer structure rather than just the oxadiazole ring. researchgate.net

Photophysical Properties and Spectroscopic Characterization of 1,3,4 Oxadiazole Derivatives

Luminescence and Fluorescence Characteristics

Derivatives of 1,3,4-oxadiazole (B1194373) are known for their significant luminescent and fluorescent properties, making them valuable in the development of optoelectronic materials. The core 1,3,4-oxadiazole ring itself is not fluorescent; however, the attachment of aromatic substituents, such as phenyl and phenol (B47542) groups, can lead to strong absorption and emission in the ultraviolet and visible regions of the electromagnetic spectrum.

Fluorescence Quantum Yield Enhancement Strategies

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for luminescent materials. For 1,3,4-oxadiazole derivatives, several strategies can be employed to enhance this property. One common approach is the strategic placement of electron-donating and electron-accepting groups on the aromatic rings attached to the oxadiazole core. This can lead to the formation of intramolecular charge transfer (ICT) states that can enhance fluorescence.

Furthermore, the rigidity of the molecular structure plays a crucial role. Restricting intramolecular rotations and vibrations can minimize non-radiative decay pathways, thereby increasing the fluorescence quantum yield. This can be achieved by creating more planar molecular geometries or by incorporating the oxadiazole moiety into a more rigid polymer backbone. For instance, in related 2,5-disubstituted 1,3,4-oxadiazole derivatives, high quantum yields, some exceeding 60%, have been reported, underscoring the potential for significant emission efficiency in this class of compounds.

Thermally Activated Delayed Fluorescence (TADF) Mechanisms

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive, to generate delayed fluorescence. This process is highly desirable in applications such as organic light-emitting diodes (OLEDs) as it can significantly enhance the internal quantum efficiency. The key requirement for TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).

Intramolecular Charge Transfer (ICT) Phenomena in Donor-Acceptor Systems

The presence of both an electron-donating group (the hydroxyl group of the phenol) and an electron-accepting moiety (the 1,3,4-oxadiazole ring) in p-(5-Phenyl-1,3,4-oxadiazole-2-yl)phenol strongly suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. In such systems, the absorption of light promotes an electron from a molecular orbital localized on the donor to one localized on the acceptor.

This charge transfer character of the excited state often leads to a large change in the dipole moment upon excitation, which can be observed through solvatochromic studies. A significant red-shift in the emission spectrum with increasing solvent polarity is a hallmark of an ICT state. This phenomenon is a key factor in tuning the emission color of fluorescent dyes. For related donor-acceptor 1,3,4-oxadiazole derivatives, pronounced solvatochromic shifts have been observed, indicating a substantial degree of charge transfer in the excited state.

Absorption and Emission Spectra Analysis

The absorption and emission spectra of 1,3,4-oxadiazole derivatives are typically characterized by strong bands in the UV-A and blue regions of the spectrum. For compounds structurally similar to this compound, absorption maxima are generally observed around 300 nm. mdpi.com The emission spectra of these compounds are often characterized by a broad band with a noticeable Stokes shift, which is the difference between the absorption and emission maxima.

For a related compound, (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEG, intensive fluorescence is observed in the range of 325 to 425 nm upon excitation at 300 nm. mdpi.com The table below summarizes the photophysical data for this related compound, which can provide an estimate for the expected properties of this compound.

Table 1: Photophysical Properties of a Structurally Related 1,3,4-Oxadiazole Derivative

Compound Absorption Max (nm) Emission Max (nm) Quantum Yield (%)
PEG-functionalized p-(5-Phenyl-1,3,4-oxadiazole-2-yl)phenyl derivative ~300 325-425 >60

The specific absorption and emission wavelengths are influenced by the nature and position of substituents on the phenyl rings. The hydroxyl group in this compound is expected to cause a red-shift in both absorption and emission spectra compared to the parent 2,5-diphenyl-1,3,4-oxadiazole (B188118) due to its electron-donating nature.

Influence of Molecular Geometry and Substituent Effects on Photophysics

The photophysical properties of 1,3,4-oxadiazole derivatives are highly sensitive to their molecular geometry and the electronic nature of their substituents.

Dihedral Angles and Planarity Considerations

The planarity of the molecule, particularly the dihedral angles between the central oxadiazole ring and the flanking phenyl and phenol rings, has a significant impact on the extent of π-conjugation. A more planar conformation allows for better overlap of the π-orbitals, leading to a more delocalized electronic system. This increased conjugation generally results in a red-shift of the absorption and emission spectra and can also influence the fluorescence quantum yield.

In many 2,5-disubstituted 1,3,4-oxadiazole derivatives, the molecule adopts a nearly planar conformation in the ground state. However, upon excitation, changes in the molecular geometry can occur, leading to phenomena such as twisted intramolecular charge transfer (TICT). The degree of planarity can be influenced by steric hindrance from bulky substituents or by intermolecular interactions in the solid state. For the parent compound, 2,5-diphenyl-1,3,4-oxadiazole, the molecule is known to be largely planar. The introduction of a hydroxyl group is not expected to introduce significant steric hindrance, thus a relatively planar geometry is anticipated for this compound.

Impact of Electron-Withdrawing and Electron-Donating Moieties

The photophysical properties of 1,3,4-oxadiazole derivatives are significantly influenced by the nature of substituent groups attached to the molecular framework. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electronic structure, affecting absorption and emission spectra. researchgate.netnahrainuniv.edu.iq

For instance, theoretical studies on 1,3,4-oxadiazole derivatives substituted with EDGs (like -NH₂) or EWGs (like -NO₂, -CN, -Cl) reveal distinct changes in their electronic properties. nahrainuniv.edu.iq Generally, the addition of substituents leads to changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net A study on phenyl-substituted bi-1,3,4-oxadiazole derivatives showed that compared to an unsubstituted parent compound, a fluoro-substituent had little effect on the spectra. researchgate.net However, methoxy (B1213986) (an EDG) and nitro (an EWG) substituted derivatives exhibited a noticeable red-shift in both absorption and emission spectra. researchgate.net

This phenomenon is often attributed to intramolecular charge transfer (ICT) characteristics. nih.gov In molecules designed with a donor-acceptor (D-A) structure, the 1,3,4-oxadiazole ring can act as an electron acceptor. nih.gov When paired with a strong electron donor, such as a dimethylaminophenyl unit, significant ICT can occur upon excitation. nih.gov This is evidenced by a pronounced solvatochromism, where the emission spectra show a substantial red-shift in polar solvents, indicating a more polarized excited state. nih.govresearchgate.net For example, symmetric bi-1,3,4-oxadiazole derivatives with dimethylamino donor groups showed emission spectrum red-shifts of up to 170 nm when the solvent was changed from nonpolar cyclohexane (B81311) to polar dimethyl sulfoxide. nih.gov The phenol group in this compound itself acts as an electron-donating moiety, influencing its inherent photophysical properties.

The following table summarizes the effect of different substituents on the photophysical properties of selected 1,3,4-oxadiazole derivatives.

Compound/DerivativeSubstituentEffect on SpectraQuantum Yield (Φ)Reference
bi-1,3,4-oxadiazoleMethoxy (-OCH₃)Red-shiftHigh researchgate.net
bi-1,3,4-oxadiazoleNitro (-NO₂)Red-shiftLow researchgate.net
Quinazoline-OxadiazoleN,N-dimethylaminoEffective electron transfer0.61 - 0.98 nih.gov
Oxadiazole-FluorenePhenolphthalein-31.61% - 90.77% (in CHCl₃) nih.gov

Non-Radiative Decay Pathways and Quantum Yield Reduction

The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of the emission process. While many 1,3,4-oxadiazole derivatives are highly fluorescent, certain structural features can introduce non-radiative decay pathways, leading to a significant reduction in quantum yield. researchgate.netresearchgate.net

One identified mechanism for quantum yield reduction involves steric and electronic repulsion. researchgate.net In a study of oxadiazole compounds with adjacent para-dialkoxy substituents, a significant drop in quantum yield (e.g., from 95.0% to 48.0%) was observed. researchgate.net This reduction is attributed to a repulsive interaction between the oxygen atoms of the alkoxy group and the oxadiazole ring, which prevents the molecule from achieving a planar conformation in the excited state. researchgate.net This lack of planarity facilitates non-radiative decay processes, such as internal conversion and vibrational relaxation, which compete with fluorescence and lower its efficiency.

The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) group, is also known to quench fluorescence and result in low quantum yields. researchgate.net This effect is common in many fluorophores and is often due to the promotion of intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁), a non-emissive pathway. Furthermore, aggregation can lead to quenching effects. While some molecules exhibit aggregation-induced emission, others suffer from aggregation-caused quenching (ACQ), where intermolecular interactions in the solid state or in aggregates in solution open up non-radiative decay channels. nih.gov

Advanced Spectroscopic Techniques for Photophysical Elucidation

To fully understand the complex photophysical processes in 1,3,4-oxadiazole derivatives, advanced spectroscopic techniques are employed beyond standard UV-Vis absorption and steady-state fluorescence spectroscopy. journalspub.comnih.gov These methods provide insights into the dynamics of excited states, including the timescales of relaxation, charge transfer, and intersystem crossing. researchgate.netedinst.com

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for this purpose. edinst.comresearchgate.net In a transient absorption experiment, a sample is excited by an ultrashort 'pump' laser pulse, and a second, time-delayed 'probe' pulse measures the change in absorbance. edinst.com By varying the delay between the pump and probe, the evolution of the excited state can be tracked on timescales from femtoseconds to nanoseconds. researchgate.netedinst.com This technique has been used to study the excited-state dynamics of diphenylamine-substituted 1,3,4-oxadiazole derivatives. researchgate.net The results revealed that in a nonpolar solvent like cyclohexane, the initially formed locally excited (LE) state relaxes to an intramolecular charge transfer (ICT) state within a timescale of 2 picoseconds before decaying back to the ground state. researchgate.net

Time-resolved fluorescence studies complement transient absorption by measuring the decay of the fluorescence emission over time. mdpi.com These measurements provide the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state via radiative decay. This information is crucial for calculating rate constants for radiative and non-radiative processes. Together, these advanced techniques allow for a detailed mapping of the energy dissipation pathways from the moment of photoexcitation, providing a comprehensive picture of the photophysical behavior of these compounds. researchgate.netresearchgate.net

Chemosensing Applications of 1,3,4 Oxadiazole Scaffolds

Rational Design of Fluorescent and Colorimetric Chemosensors

The rational design of chemosensors based on the 1,3,4-oxadiazole (B1194373) scaffold involves the strategic integration of a signaling unit (fluorophore or chromophore) with a recognition unit (receptor) that selectively interacts with a target analyte. The 1,3,4-oxadiazole ring itself is a key component, known for its high photoluminescence quantum yield, excellent thermal and chemical stability, and electron-deficient nature. These properties make it an excellent building block for fluorescent frameworks.

For a molecule like p-(5-Phenyl-1,3,4-oxadiazole-2-yl)phenol, the design incorporates several key features:

Fluorophore Core: The 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD) moiety constitutes a rigid and planar structure that is highly fluorescent. This core is responsible for the inherent light-emitting properties of the sensor.

Recognition Site: The phenolic hydroxyl (-OH) group is a crucial recognition site. Its ability to act as a proton donor and its oxygen atom's capacity to coordinate with metal ions make it an effective receptor for various analytes, including anions and cations.

Modulation of Electronic Properties: The position of the hydroxyl group on the phenyl ring (ortho, meta, or para) significantly influences the electronic properties and, consequently, the sensing behavior. The phenol (B47542) group can engage in intramolecular hydrogen bonding, particularly in the ortho position, which can be disrupted upon interaction with an analyte, leading to a detectable signal.

Auxiliary Groups: The design can be further refined by introducing other functional groups to the phenyl rings to tune the sensor's selectivity, sensitivity, and solubility. For instance, incorporating electron-donating groups can enhance the intramolecular charge transfer (ICT) characteristics of the molecule.

The goal of this rational design is to create a system where the binding of an analyte to the recognition site (the phenol group) causes a measurable change in the photophysical properties of the fluorophore (the oxadiazole core). This change can manifest as an increase in fluorescence (turn-on), a decrease in fluorescence (turn-off), a shift in the emission wavelength (ratiometric), or a visible color change (colorimetric).

Sensing Mechanisms for Analyte Recognition

The detection of analytes by chemosensors based on the this compound scaffold can be explained by several key photophysical mechanisms. These mechanisms govern how the binding event is transduced into a readable optical signal.

Chelation-Enhanced Fluorescence (CHEF) and Chelation-Quenched Fluorescence (CHEQ)

Chelation-Enhanced Fluorescence (CHEF) is a common mechanism for "turn-on" fluorescent sensors. In the free sensor molecule, the fluorescence may be suppressed due to processes like photoinduced electron transfer (PET) from a nearby donor group to the excited fluorophore. When a metal ion binds to the receptor, it can inhibit this PET process, thereby restoring and enhancing the fluorescence of the oxadiazole core. For hydroxyphenyl-oxadiazole derivatives, the phenolic oxygen and the nitrogen atoms of the oxadiazole ring can act as a chelation site for metal ions. This binding can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a significant increase in fluorescence intensity. For example, a macrocyclic ligand incorporating the 2,5-diphenyl nih.govnih.govrsc.orgoxadiazole moiety has been shown to be an effective OFF-ON sensor for Zn(II) through the CHEF effect. nih.gov

Conversely, Chelation-Quenched Fluorescence (CHEQ) leads to a "turn-off" response. In this case, the binding of a metal ion to the sensor introduces a new pathway for de-excitation of the fluorophore, leading to a decrease in fluorescence intensity. This is often observed with paramagnetic metal ions like Cu(II), Fe(III), or Ni(II). The quenching can occur through energy transfer or electron transfer from the excited fluorophore to the half-filled d-orbitals of the metal ion.

Intramolecular Charge Transfer (ICT) Sensing

Intramolecular Charge Transfer (ICT) is another fundamental mechanism in the design of fluorescent sensors. Molecules designed for ICT sensing typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In the case of this compound, the phenol group can act as an electron donor, while the electron-deficient 1,3,4-oxadiazole ring acts as an acceptor.

Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. The emission from this ICT state is highly sensitive to the polarity of the local environment. The binding of an analyte to the sensor can significantly alter the energy of the ICT state, leading to a shift in the fluorescence emission wavelength. This can result in a ratiometric sensor, where the ratio of fluorescence intensities at two different wavelengths changes upon analyte binding, or a colorimetric sensor, where the change in the electronic structure leads to a visible color change. The interaction of an analyte with the phenol group can modulate the electron-donating ability of this moiety, thereby affecting the ICT process and producing a detectable signal. Studies on diphenylamine-substituted 1,3,4-oxadiazole derivatives have demonstrated that modifying the donor and acceptor strengths can significantly enhance the ICT characteristics. nih.gov

Metal Ion Recognition and Selectivity

The 1,3,4-oxadiazole scaffold is well-suited for metal ion recognition due to the presence of nitrogen and oxygen atoms that can act as coordination sites. nih.gov The selectivity of a sensor for a particular metal ion is determined by several factors, including the size of the binding cavity, the number and type of donor atoms, and the geometric arrangement of the coordinating groups.

In sensors based on the hydroxyphenyl-phenyl-1,3,4-oxadiazole framework, the phenolic oxygen and one of the nitrogen atoms of the oxadiazole ring can form a stable chelate ring with a metal ion. The selectivity can be tuned by modifying the steric and electronic environment around this binding site. For instance, the ortho-isomer, 2-(2-hydroxyphenyl)-5-phenyl-1,3,4-oxadiazole, can form a five-membered chelate ring with metal ions, which often leads to high stability and selectivity for certain cations.

The selectivity of these sensors is a critical aspect of their design. A sensor's ability to bind preferentially with a specific metal ion in the presence of other competing ions is crucial for its practical application. Research has shown that derivatives of 2,5-diphenyl nih.govnih.govrsc.orgoxadiazole can be designed to selectively detect ions such as Zn(II) even in the presence of interfering species like Cd(II) and Pb(II). nih.gov The specific response is attributed to the optimal cavity size and the arrangement of the coordinating amine functions in the macrocyclic structure. nih.gov

Below is a table summarizing the metal ion sensing capabilities of some 1,3,4-oxadiazole-based chemosensors.

Sensor CompoundTarget AnalyteSensing MechanismLimit of Detection (LOD)
Macrocycle with 2,5-diphenyl nih.govnih.govrsc.orgoxadiazoleZn(II)CHEFNot Specified
2-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazoleZn(II)High FluorescenceNot Specified

Development of Dual-Mode Chemosensors

A dual-mode chemosensor is a sensor that provides two distinct analytical signals in response to an analyte. This approach enhances the reliability of detection by providing a self-calibrating mechanism. For instance, a sensor might exhibit both a colorimetric change (visible to the naked eye) and a fluorometric response (a change in fluorescence intensity or wavelength).

The 1,3,4-oxadiazole scaffold is a promising platform for the development of dual-mode sensors. A single analyte-binding event can simultaneously affect the absorption and emission properties of the molecule. For example, the binding of a metal ion could alter the ICT character of the molecule, leading to a change in color, while also restricting intramolecular rotation, which could enhance fluorescence emission.

A notable example is a 1,3,4-oxadiazole derivative that acts as a colorimetric sensor for Co(II) and a fluorometric sensor for Cu(II). The selective color change in the presence of Co(II) is observable by the naked eye, while the fluorescence is selectively quenched by Cu(II). This dual functionality allows for the detection of two different metal ions with high selectivity and sensitivity using a single sensor molecule.

The development of such dual-mode sensors is a growing area of research, as they offer significant advantages in terms of accuracy and practicality for environmental and biological sensing applications.

Mechanistic Biological Investigations of 1,3,4 Oxadiazole Derivatives in Vitro and Pre Clinical Focus

Antimicrobial Mechanistic Studies

1,3,4-Oxadiazole (B1194373) derivatives have shown considerable promise as antimicrobial agents, with research indicating activity against a broad spectrum of pathogens, including bacteria, fungi, viruses, and mycobacteria. researchgate.netresearchgate.net Mechanistic studies aim to identify the specific cellular targets and pathways disrupted by these compounds.

The antibacterial action of 1,3,4-oxadiazole derivatives is multifaceted, involving the inhibition of essential bacterial enzymes and the disruption of cellular integrity.

One key mechanism involves the targeting of bacterial enzymes that are absent in humans, making them attractive targets for novel antibiotics. Peptide deformylase (PDF) is one such enzyme, essential for bacterial protein synthesis, and has been identified as a target for some heterocyclic inhibitors. nih.gov Another critical enzyme target is DNA gyrase (also known as topoisomerase II), which is vital for bacterial DNA replication. nih.gov Certain nalidixic acid derivatives incorporating a 1,3,4-oxadiazole ring have been shown to inhibit this enzyme, leading to their antibacterial effect. nih.gov

Other mechanisms of action include the disruption of the bacterial cell membrane and the induction of oxidative stress. For instance, the 1,3,4-oxadiazole derivative LMM6 has been shown to exert a bacteriostatic effect against Staphylococcus aureus by causing an accumulation of reactive oxygen species (ROS) and disturbing the cell membrane. nih.gov This disturbance leads to increased permeability, as demonstrated by higher uptake of crystal violet and propidium (B1200493) iodide by treated cells. nih.gov Furthermore, the lipoteichoic acid (LTA) biosynthesis pathway, crucial for the integrity of the cell envelope in Gram-positive bacteria, has emerged as another promising target for 1,3,4-oxadiazole-based compounds. acs.org

The versatility of the 1,3,4-oxadiazole scaffold extends to antifungal and antiviral activities. researchgate.net Several derivatives have demonstrated potent inhibition against various fungal strains, including Aspergillus flavus, Aspergillus niger, and Candida albicans. asianpubs.orgresearchgate.netresearchgate.net The presence of the 2-thiol group on the 1,3,4-oxadiazole ring appears to enhance antifungal activity. asianpubs.org Mechanistic studies suggest that these compounds may interfere with fungal cell wall synthesis or disrupt membrane integrity. For example, studies on E. turcicum, a pathogen affecting maize, showed that active 1,3,4-oxadiazole derivatives caused the fungal hyphae to shrink and collapse. frontiersin.org Molecular docking studies have proposed that these compounds may act by inhibiting succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. frontiersin.org

In the realm of antiviral research, 1,3,4-oxadiazole derivatives have been evaluated against various viruses. biotechjournal.in Studies have explored their potential against the tobacco mosaic virus (TMV), with some sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole (a related heterocycle) showing notable inhibitory activity. nih.gov More recently, the potential of these compounds against SARS-CoV-2 has been investigated, aiming to identify molecules that can inhibit viral replication. biotechjournal.in

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. nih.govconnectjournals.com 1,3,4-Oxadiazole derivatives have shown significant promise in this area. researchgate.netconnectjournals.com

A key target for antitubercular drugs is InhA, an enoyl-acyl carrier protein (ACP) reductase that is essential for the synthesis of mycolic acids, the major component of the mycobacterial cell wall. nih.gov Molecular docking studies have predicted that certain N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine (B1209239) derivatives bind effectively to the active site of this enzyme, suggesting this as their mechanism of action. nih.gov Another potential mechanism involves the inhibition of sterol 14α-demethylase (CYP51), an enzyme crucial for sterol biosynthesis in mycobacteria. mdpi.com

The activity of these compounds is often enhanced by specific structural features. For instance, derivatives containing a 3,5-dinitrophenyl moiety have shown potent activity. nih.gov Similarly, simple 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have demonstrated that substituents on the phenyl ring can significantly influence antitubercular activity. mdpi.com

Anticancer Mechanistic Studies

The anti-proliferative effects of 1,3,4-oxadiazole derivatives against various cancer cell lines are well-documented, with their mechanisms of action involving the inhibition of crucial enzymes, disruption of cell signaling pathways, and induction of programmed cell death. researchgate.netnih.govnih.gov

Numerous studies have demonstrated the in vitro cytotoxicity of 1,3,4-oxadiazole derivatives against a range of human cancer cell lines, including those from lung (A549, NCI-H460), breast (MCF-7), liver (HepG2), and cervical (HeLa) cancers. nih.govuctm.edu The mechanisms underlying this cytotoxicity are diverse. These compounds can target and inhibit various enzymes and proteins that are critical for cancer cell proliferation and survival. nih.gov

Identified targets include histone deacetylase (HDAC), an enzyme often overexpressed in tumors, and its inhibition can lead to cancer cell death. nih.gov Other targeted enzymes include thymidylate synthase and thymidine (B127349) phosphorylase, which are involved in nucleotide synthesis, and topoisomerase II, which is essential for DNA replication. nih.gov Furthermore, some 1,3,4-oxadiazole derivatives have been found to inhibit the aberrant activation of the NF-κB signaling pathway, which is linked to the progression of several human malignancies, including hepatocellular carcinoma (HCC). frontiersin.org For example, 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) was identified as a potent antiproliferative agent against HCC cells, acting through the inhibition of this pathway. frontiersin.org

Table 1: In Vitro Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives This table is interactive. Click on the headers to sort the data.

Compound ID Cancer Cell Line IC₅₀ (µM) Reference
AMK OX-8 A549 (Lung) 25.04 nih.gov
AMK OX-9 A549 (Lung) 20.73 nih.gov
AMK OX-11 A549 (Lung) 45.11 nih.gov
AMK OX-12 A549 (Lung) 41.92 nih.gov
AMK OX-8 HeLa (Cervical) 35.29 nih.gov
AMK OX-10 HeLa (Cervical) 5.34 nih.gov
AMK OX-12 HeLa (Cervical) 32.91 nih.gov
OX5 HepG2 (Liver) 24.78 uctm.edu
OX6 HepG2 (Liver) 25.86 uctm.edu
OX7 HepG2 (Liver) 28.48 uctm.edu
OSD HepG2 (Liver) ~50 qub.ac.uk

A primary mechanism through which 1,3,4-oxadiazole derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. arabjchem.org Studies on human hepatocellular carcinoma (HepG2) cells have shown that certain novel 2,5-disubstituted-1,3,4-oxadiazole derivatives can trigger apoptosis, characterized by nuclear fragmentation, cytoplasm shrinkage, and DNA damage. qub.ac.ukarabjchem.org

The induction of apoptosis by these compounds often proceeds through the intrinsic, or mitochondrial, pathway. arabjchem.org This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2). arabjchem.org Treatment with active 1,3,4-oxadiazole derivatives has been shown to upregulate the expression of the tumor suppressor protein p53. qub.ac.ukarabjchem.org This, in turn, leads to an increased ratio of Bax to Bcl-2, which permeabilizes the mitochondrial membrane and initiates the apoptotic cascade. arabjchem.org The cascade continues with the activation of key executioner enzymes, caspase-9 and caspase-3, ultimately leading to cell death. qub.ac.ukarabjchem.org

Table 2: Mechanistic Effects of 1,3,4-Oxadiazole Derivative (OSD) on Apoptotic Markers in HepG2 Cells This table presents the qualitative changes in protein expression following treatment.

Apoptotic Marker Function Effect of OSD Treatment Reference
p53 Tumor Suppressor Significant Increase qub.ac.ukarabjchem.org
Bax Pro-apoptotic Protein Significant Increase qub.ac.ukarabjchem.org
Bcl-2 Anti-apoptotic Protein Significant Decrease qub.ac.ukarabjchem.org
Caspase-9 Initiator Caspase Significant Upregulation qub.ac.ukarabjchem.org
Caspase-3 Executioner Caspase Significant Upregulation qub.ac.ukarabjchem.org

Specific Enzyme Inhibition (e.g., VEGFR2, EGFR) and Selectivity

There is currently no specific information available in the reviewed scientific literature regarding the direct inhibitory activity of p-(5-Phenyl-1,3,4-oxadiazole-2-yl)phenol on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) or Epidermal Growth Factor Receptor (EGFR). While the broader class of 1,3,4-oxadiazole derivatives has been investigated for various enzyme inhibitory activities, specific data on the selectivity and mechanism of action for this compound against these particular receptor tyrosine kinases are not detailed in the provided search results. However, related compounds have been shown to possess enzyme inhibitory properties. For example, 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole (Hppo) has demonstrated inhibitory effects on enzymes such as cholinesterases, tyrosinase, amylase, and notably, glucosidase. nih.govresearchgate.net Another study highlights that 1,3,4-oxadiazole derivatives can interact with enzymes like cyclooxygenase (COX), with some showing selectivity for COX-2, which is implicated in inflammation. mdpi.com

Microtubule Depolymerizing Action

Detailed mechanistic studies specifically elucidating the microtubule depolymerizing action of this compound are not available in the current body of literature. While various heterocyclic compounds are known to interfere with microtubule dynamics as a mechanism for their anticancer effects, specific research confirming this mode of action for the subject compound is absent from the provided search results.

Anti-inflammatory and Analgesic Mechanistic Investigations

The 1,3,4-oxadiazole scaffold is a well-recognized pharmacophore associated with anti-inflammatory and analgesic properties. ijpsjournal.comajrconline.org Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their anti-inflammatory effects, often using the carrageenan-induced rat paw edema model. nih.govresearchgate.netbrieflands.com The anti-inflammatory potential of some 1,3,4-oxadiazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com The planar and aromatic nature of the oxadiazole ring is thought to facilitate binding to the active site of COX-2, leading to a reduction in inflammatory processes. mdpi.com

A study on a series of 2,5-disubstituted-1,3,4-oxadiazoles, which are structurally related to this compound, demonstrated significant anti-inflammatory activity. mdpi.com For instance, the derivative Ox-6f showed a 74.16% inhibition of inflammation at a concentration of 200 μg/mL, which was comparable to the standard drug ibuprofen (B1674241) (84.31%). mdpi.com The presence of a p-chlorophenyl substitution was noted as being important for this activity. mdpi.com

Compound Anti-inflammatory Activity (% Inhibition) Reference
Ox-6f74.16 ± 4.41% mdpi.com
Ibuprofen (Standard)84.31 ± 4.93% mdpi.com
Ox-6d70.56 ± 2.87% mdpi.com
Ox-6a63.66 ± 4.91% mdpi.com

Antithrombotic Efficacy and Clot Lysis Mechanisms

There is no specific information available regarding the antithrombotic efficacy or clot lysis mechanisms of this compound in the reviewed scientific literature.

Antioxidant Activity Mechanisms and Free Radical Inhibition

The antioxidant potential of 1,3,4-oxadiazole derivatives is a recognized aspect of their biological profile. researchgate.netnih.gov These compounds can exert their antioxidant effects through various mechanisms, including the scavenging of free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl radicals (OH), and nitric oxide (NO), as well as through metal chelation. mdpi.com The presence of a hydroxyl group on the phenyl ring, as is the case in this compound, is often associated with antioxidant activity.

A closely related compound, 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole (Hppo), has been shown to possess significant antioxidant activity, particularly in the cupric acid-reducing antioxidant capacity (CUPRAC) assay. nih.govresearchgate.net In another study, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were evaluated for their antioxidant potential. mdpi.com The derivative Ox-6f demonstrated excellent free radical scavenging activity, with 80.23% inhibition of DPPH at a concentration of 100 µg/mL, compared to ascorbic acid (87.21%). mdpi.com The IC50 value for Ox-6f was determined to be 25.35 µg/mL. mdpi.com Research on 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles also highlights the importance of the hydroxyl substitutions on the phenyl ring for potent antioxidant activity. sapub.org

Compound DPPH Radical Scavenging Activity (% Inhibition) IC50 (µg/mL) Reference
Ox-6f80.23%25.35 mdpi.com
Ascorbic Acid (Standard)87.21%6.13 mdpi.com

Future Research Directions and Unresolved Challenges

Development of Novel Synthetic Routes for Structural Diversity

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives, including p-(5-Phenyl-1,3,4-oxadiazole-2-yl)phenol, traditionally relies on methods like the cyclodehydration of diacylhydrazines or the oxidative cyclization of N-acylhydrazones. nih.gov These methods often require harsh reagents such as phosphorus oxychloride (POCl₃), thionyl chloride, or high temperatures, which can limit functional group tolerance and raise environmental concerns. nih.govmdpi.com

A primary challenge is the development of more efficient, milder, and environmentally benign synthetic strategies. Future research is geared towards:

Green Chemistry Approaches : Utilizing microwave-assisted synthesis and eco-friendly solvents to reduce reaction times and energy consumption. jchemrev.com

Catalytic Methods : Exploring novel catalysts that can facilitate the cyclization reaction under mild conditions, offering higher yields and cleaner reaction profiles.

Diversity-Oriented Synthesis : Creating synthetic pathways that allow for the easy introduction of a wide variety of substituents onto the phenyl and phenol (B47542) rings. This is crucial for building large libraries of analogs for screening and developing detailed structure-activity relationships (SAR). openmedicinalchemistryjournal.com

Table 1: Comparison of Synthetic Routes for 1,3,4-Oxadiazole Scaffolds

MethodTypical ReagentsConditionsChallenges & LimitationsFuture Research Focus
Conventional CyclodehydrationDiacylhydrazines, POCl₃, P₂O₅, H₂SO₄High temperatures, refluxHarsh conditions, limited functional group tolerance, environmental concerns. mdpi.comReplacement with milder dehydrating agents (e.g., Burgess reagent). jchemrev.com
Oxidative CyclizationN-acylhydrazones, I₂, HgOUse of stoichiometric heavy metal oxidants. nih.govToxicity and disposal issues associated with heavy metals.Development of transition-metal-free oxidative cyclization methods. jchemrev.com
Microwave-Assisted SynthesisVarious precursorsMicrowave irradiationScalability can be a challenge for industrial production.Optimizing protocols for large-scale synthesis. jchemrev.com
One-Pot SynthesisCarboxylic acids, hydrazides, coupling agentsRoom temperature or mild heatingRequires careful optimization of reaction conditions for multiple steps.Expanding the scope of compatible starting materials for greater diversity. openmedicinalchemistryjournal.com

Advanced Design Principles for Enhanced Optoelectronic Performance

The 1,3,4-oxadiazole moiety is known for its electron-deficient nature, making compounds like this compound promising candidates for electron-transporting materials in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net However, a significant challenge is to precisely control and enhance their photophysical properties, such as quantum yield, emission color, and stability.

Future design principles will focus on:

Tuning the π-Conjugated System : Systematically extending the π-conjugation by introducing additional aromatic or unsaturated groups can shift the absorption and emission wavelengths, but this must be balanced to maintain thermal stability. bohrium.com

Strategic Placement of Functional Groups : The introduction of specific electron-donating groups (like alkoxy or amino groups) and electron-withdrawing groups (like nitro or cyano groups) on the terminal phenyl rings can modulate the HOMO-LUMO energy gap and influence charge transfer characteristics. researchgate.net

Minimizing Non-Radiative Decay : Certain molecular structures can promote non-radiative pathways, reducing fluorescence quantum yield. Research has shown that repulsive interactions between the oxadiazole ring and adjacent substituents can prevent the molecule from achieving a planar excited state. rsc.org Future designs must aim to create more rigid structures that minimize these losses.

Improving Morphological Stability : For device applications, the amorphous or crystalline nature of the material is critical. Designing molecules that form stable thin films without crystallization during device operation is a key unresolved issue.

Refinement of Computational Models for Predictive Capabilities

Computational chemistry, including Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies, is an indispensable tool in the study of 1,3,4-oxadiazole derivatives. mdpi.comnih.govnih.gov These models are used to predict biological activity, binding affinities, and electronic properties, thereby guiding synthetic efforts. researchgate.net

Despite their utility, current models face challenges:

Accuracy of Predictions : The predictive power of docking simulations can be limited by the accuracy of scoring functions and the use of rigid protein structures. Similarly, DFT calculations for excited states and photophysical properties are computationally expensive and highly dependent on the chosen functional. researchgate.netnih.gov

Complexity of Biological Systems : Simulating the dynamic and complex environment of a biological system, including solvent effects and protein flexibility, remains a significant hurdle.

Data Scarcity : The development of robust QSAR and machine learning models is often hampered by the limited availability of large, high-quality datasets.

Future research should be directed towards the refinement of these models by developing more accurate force fields and scoring functions, incorporating protein flexibility in docking studies, and applying machine learning algorithms to leverage existing data more effectively for predicting the properties of novel compounds.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Derivatives of the 1,3,4-oxadiazole scaffold exhibit a remarkable array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. openmedicinalchemistryjournal.combiointerfaceresearch.commdpi.com They are known to interact with a variety of biological targets, such as enzymes (e.g., kinases, histone deacetylases (HDACs), topoisomerase) and receptors (e.g., VEGFR2). nih.gov

A major unresolved challenge is the precise elucidation of their molecular mechanisms of action. While a compound may show potent activity in a cell-based assay, its specific molecular target and the downstream pathways it modulates are often not fully understood. nih.gov Future research must focus on:

Target Identification and Validation : Using techniques like chemical proteomics and thermal shift assays to identify the direct binding partners of bioactive compounds.

Structure-Activity Relationship (SAR) Studies : Synthesizing focused libraries of analogs to map the specific interactions between the compound and its biological target, which is crucial for designing derivatives with improved potency and selectivity. nih.gov

Understanding Drug Resistance : Investigating how resistance to 1,3,4-oxadiazole-based agents may develop and designing next-generation compounds that can overcome these mechanisms.

Table 2: Known Biological Targets of 1,3,4-Oxadiazole Scaffolds and Unresolved Questions

Target ClassExample TargetObserved ActivityUnresolved Challenges/Future Directions
KinasesVEGFR2, EGFRAnticancer (Anti-angiogenesis). mdpi.comnih.govElucidating the specific binding mode to improve selectivity against other kinases and understanding downstream signaling effects.
Epigenetic EnzymesHistone Deacetylases (HDACs)Anticancer. nih.govAchieving isoform-selective inhibition to reduce off-target effects and toxicity.
DNA-Interacting EnzymesTopoisomeraseAnticancer. nih.govClarifying the exact mechanism of enzyme inhibition (e.g., cleavage complex stabilization).
Bacterial EnzymesPeptide DeformylaseAntibacterial. ijpsjournal.comConfirming the mechanism of action, as some studies question direct targeting of trans-translation. nih.gov

Exploration of New Application Areas for 1,3,4-Oxadiazole Scaffolds

While medicinal chemistry and optoelectronics are the primary fields of application for 1,3,4-oxadiazole derivatives, their unique chemical and physical properties suggest potential in other areas. bohrium.comeurekaselect.com The stability of the oxadiazole ring, coupled with its tunable electronic characteristics and ability to engage in hydrogen bonding, makes it a versatile building block. researchgate.netnih.gov

Future research could productively explore:

Agrochemicals : The biological activity of these compounds could be harnessed for developing novel herbicides, fungicides, or insecticides. mdpi.comijpsjournal.com

Corrosion Inhibitors : The nitrogen and oxygen atoms in the oxadiazole ring can coordinate with metal surfaces, suggesting potential as effective corrosion inhibitors for industrial applications. eurekaselect.com

Chemical Sensors : By functionalizing the scaffold with specific recognition moieties, it may be possible to develop fluorescent chemosensors for detecting specific ions or molecules.

Functional Polymers : Beyond OLEDs, polymers incorporating the 1,3,4-oxadiazole unit could be developed for applications requiring high thermal stability and specific electronic properties, such as in membranes or advanced coatings. bohrium.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing p-(5-Phenyl-1,3,4-oxadiazole-2-yl)phenol?

  • Methodological Answer : A common approach involves cyclization reactions of precursor hydrazides with aromatic aldehydes. For example, reacting thiosemicarbazide derivatives with substituted phenols under reflux in acidic conditions yields the oxadiazole core. Post-synthesis, confirm reaction completion using Thin Layer Chromatography (TLC), followed by precipitation with ice-cold water and recrystallization from methanol to purify the product . Optimize stoichiometry and reaction time (typically 4–6 hours) to enhance yield.

Q. How can NMR spectroscopy validate the structure of this compound?

  • Methodological Answer : ¹H NMR analysis is critical for confirming substituent positions. For instance, the phenolic -OH proton typically appears as a singlet near δ 9–10 ppm. Aromatic protons in the oxadiazole and phenyl rings resonate as multiplets between δ 7–8 ppm, with splitting patterns dependent on substitution. Compare experimental data with computed spectra (e.g., using DFT methods) to resolve ambiguities .

Q. What safety protocols are essential for handling p-(5-Phenyl-1,3,4-oxadiazole-2-yl)phenol?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) due to acute oral toxicity (H302) and skin irritation (H315). Work in a fume hood to avoid inhalation (H335). Store in airtight containers away from oxidizers. In case of exposure, rinse affected areas with water and consult a physician immediately, providing the safety data sheet (SDS) for reference .

Advanced Research Questions

Q. How can density-functional theory (DFT) model the electronic properties of this compound?

  • Methodological Answer : Employ hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy in predicting thermochemical properties . Basis sets like 6-311G(d,p) are suitable for geometry optimization. Analyze frontier molecular orbitals (HOMO-LUMO) to assess charge-transfer behavior. Validate results against experimental UV-Vis spectra or electrochemical data .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate assays (e.g., antimicrobial disk diffusion vs. MIC assays) to confirm activity trends. For example, if antimicrobial results conflict, test under standardized conditions (pH, temperature, bacterial strain). Pair experimental data with molecular docking to identify structure-activity relationships (SAR), such as the role of the oxadiazole ring in binding to microbial enzymes .

Q. How can crystallography refine the structural analysis of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Resolve twinning or disorder by adjusting the HKLF5 format in SHELX. Validate hydrogen bonding and π-stacking interactions using OLEX2 visualization. For poorly diffracting crystals, consider synchrotron radiation to enhance resolution .

Q. What methodologies assess the antioxidant potential of this compound?

  • Methodological Answer : Perform DPPH radical scavenging assays at varying concentrations (10–100 μM). Compare IC₅₀ values with standard antioxidants (e.g., ascorbic acid). Use UV-Vis spectroscopy (λ = 517 nm) to quantify activity. For mechanistic insights, conduct cyclic voltammetry to measure redox potentials, correlating with antioxidant efficacy .

Data Interpretation and Optimization

Q. How to troubleshoot low yields in synthesis?

  • Methodological Answer : Monitor reaction progress via TLC every 30 minutes. If intermediates degrade, reduce temperature or switch to inert atmospheres (N₂/Ar). Use Dean-Stark traps for azeotropic removal of water in cyclization steps. Optimize catalyst loading (e.g., p-toluenesulfonic acid) to accelerate kinetics .

Q. What computational tools predict solubility and stability?

  • Methodological Answer : Apply COSMO-RS simulations to estimate solubility in solvents like DMSO or ethanol. Use molecular dynamics (MD) to assess stability under physiological conditions (e.g., PBS buffer at 310 K). Validate with experimental HPLC retention times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.